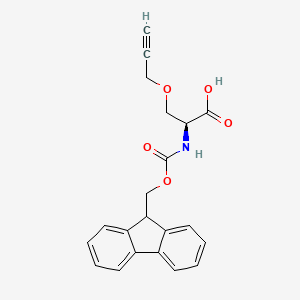

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid

Description

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid (CAS: 1354752-75-2) is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a propargyloxy (-OCH₂C≡CH) side chain. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies. The propargyloxy group enables bioorthogonal "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for peptide ligation and functionalization . It has a purity of ≥98%, requires storage at 2–8°C, and is transported under cold conditions to ensure stability .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEQAPLSYFNSJW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid (CAS No. 1354752-75-2) is an important compound in the field of medicinal chemistry and biochemistry, primarily recognized for its role as a building block in peptide synthesis and its potential applications in drug development and bioconjugation. This article explores its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that enhances its reactivity and biological properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting amino groups during peptide synthesis. The propargyloxy group allows for click chemistry applications, which are crucial in bioconjugation processes.

Molecular Formula: C21H19NO5

Molecular Weight: 365.38 g/mol

Density: Approximately 990 kg/m³ .

Synthesis

The synthesis of this compound typically involves the protection of the amino group with the Fmoc group followed by the introduction of the propargyloxy moiety. This can be achieved through various organic reactions including nucleophilic substitutions and coupling reactions.

Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds allows for the creation of complex peptides, which are essential in therapeutic applications.

Drug Development

The compound's unique structure makes it a valuable candidate for designing novel pharmaceuticals. It has been shown to target specific biological pathways, enhancing drug efficacy and selectivity. For instance, research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth .

Bioconjugation

The propargyloxy group facilitates click chemistry reactions, enabling the attachment of biomolecules to surfaces or other compounds. This property is particularly useful in developing biosensors and targeted drug delivery systems, where precise control over molecular interactions is required.

Case Studies

- Neuroscience Applications : Research involving this compound has demonstrated its potential in studying neurotransmitter functions and receptor interactions. For example, a study explored its effects on synaptic transmission in neuronal models, providing insights into neurological disorders .

- Antimicrobial Activity : A comparative study assessed the antimicrobial activity of various Fmoc-protected amino acids, including this compound. Results indicated significant inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Peptide synthesis | Drug development, Bioconjugation |

| Fmoc-Gly-OH | Structure | Peptide synthesis | Standard building block |

| Fmoc-Leu-OH | Structure | Peptide synthesis | Used in various therapeutic peptides |

Scientific Research Applications

(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a versatile building block with significant applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and material science . Its unique structure and properties make it valuable in creating complex molecules and materials for various scientific purposes .

Scientific Research Applications

This compound is widely utilized in various scientific fields because of its distinctive properties .

Peptide Synthesis: As a building block in peptide synthesis, this compound is especially useful in solid-phase peptide synthesis (SPPS) for creating complex peptide sequences with high purity .

Drug Development: Its unique structure is useful in the design of novel pharmaceuticals, especially for targeting specific biological pathways, improving drug efficacy and selectivity .

Bioconjugation: The propargyloxy group facilitates click chemistry applications, which is crucial in developing biosensors and targeted drug delivery systems, by enabling the attachment of biomolecules to surfaces or other compounds .

Research in Neuroscience: This compound is useful in studies of neurotransmitter function and receptor interactions, offering insights into neurological disorders and potential therapeutic approaches .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid with structurally related Fmoc-protected amino acids:

Key Research Findings

Orthogonal Protection Strategies :

- Compounds with Alloc (e.g., CAS 188970-92-5) allow selective deprotection under mild conditions (e.g., palladium catalysts), enabling sequential assembly of complex peptides .

- Boc -protected analogs (e.g., CAS 162558-25-0) are acid-labile, facilitating compatibility with Fmoc-based SPPS .

Functional Group Reactivity :

- The propargyloxy group in the target compound enables CuAAC for site-specific bioconjugation, a feature absent in Alloc- or Boc-protected analogs .

- Sulfonamide -containing derivatives (e.g., CAS 273399-94-3) enhance peptide stability but lack click-chemistry utility .

Stability and Storage :

- The target compound requires cold storage (2–8°C), whereas Boc-protected analogs (e.g., CAS 162558-25-0) may tolerate room temperature due to greater hydrolytic stability .

Purity and Synthetic Yield :

- Higher purity (≥98%) in the target compound ensures reliable coupling efficiency in SPPS, compared to 95% purity in some analogs (e.g., CAS 162558-25-0) .

Preparation Methods

Starting Material and Protection Strategy

- The synthesis typically starts from commercially available (S)-2-amino-3-hydroxypropionic acid derivatives or serine derivatives.

- The amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group to enable selective reactions on the side chain without interference.

- Protection is crucial to maintain stereochemistry and prevent side reactions during subsequent steps.

Introduction of the Propargyloxy Group

- The propargyloxy substituent at the 3-position is introduced by alkylation of the side-chain hydroxyl group.

- This is commonly achieved via nucleophilic substitution using propargyl bromide or propargyl tosylate under basic conditions.

- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction conditions are optimized to ensure high regioselectivity and retention of stereochemistry at the α-carbon.

Final Deprotection and Purification

- After the propargyloxy group introduction, any ester or other protecting groups on the carboxylic acid are removed, often by mild acid or base hydrolysis.

- The product is purified by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity (>95%).

- The final compound is typically characterized by NMR, mass spectrometry, and optical rotation to confirm structure and stereochemistry.

Representative Synthetic Route (Generalized)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fmoc protection of amino group | Fmoc-Cl, Na2CO3, aqueous-organic solvent | 85-90 | Protects α-amino group |

| 2 | Alkylation of side-chain hydroxyl group | Propargyl bromide, K2CO3, DMF, room temp | 70-80 | Introduces propargyloxy group |

| 3 | Hydrolysis of ester protecting groups | 2N HCl in 1,4-dioxane, reflux | 90-95 | Removes ester to yield free acid |

| 4 | Purification | Flash chromatography or preparative HPLC | - | Ensures >95% purity |

Detailed Research Findings and Variations

A study on Fmoc-protected amino acids with alkyne functionalities reported that selective methyl ester hydrolysis can be achieved using Me3SnOH in 1,2-dichloroethane at 80 °C, which preserves sensitive protecting groups like Fmoc and Boc. This method can be adapted for this compound to improve yield and purity.

The propargyloxy group facilitates click chemistry, enabling conjugation with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is critical in bioconjugation and drug delivery system development.

Optical rotation measurements confirm the stereochemical integrity of the synthesized compound, with literature values around -5.5º in DMF and -13º in methanol, indicating retention of the (S)-configuration after synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Amino protection | Fmoc-Cl, Na2CO3, aqueous-organic solvent | High selectivity and yield |

| Alkylation reagent | Propargyl bromide or propargyl tosylate | Requires base (K2CO3 or NaH) |

| Solvent | DMF, THF | Polar aprotic solvents preferred |

| Temperature | Room temperature to 50 °C | Mild conditions to preserve stereochemistry |

| Ester hydrolysis | 2N HCl in 1,4-dioxane reflux or Me3SnOH method | Efficient and selective |

| Purification | Flash chromatography, preparative HPLC | Purity >95% required for peptide synthesis |

| Optical rotation | -5.5 ± 0.5º (DMF), -13 ± 2º (MeOH) | Confirms stereochemical purity |

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Ensure anhydrous conditions during propargylation to avoid side reactions.

Advanced: How does the propargyloxy group influence the reactivity of this compound in click chemistry applications?

Answer:

The propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a key reaction for bioconjugation or peptide macrocyclization.

- Optimization Tips :

- Use CuSO₄·5H₂O with sodium ascorbate in DMF/H₂O (3:1) at 25°C.

- Avoid excess copper to prevent Fmoc group cleavage.

- Applications :

- Site-specific labeling of peptides .

- Synthesis of cyclic peptides via intramolecular cyclization .

Q. Table 1: Comparison of Click Chemistry Efficiency

| Reaction Condition | Yield (%) | Purity (HPLC) | Citation |

|---|---|---|---|

| CuSO₄, sodium ascorbate | 85 | >95% | |

| Ru-based catalyst | 78 | 92% |

Advanced: How can researchers resolve racemization during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

Racemization at the α-carbon is mitigated by:

Coupling Conditions : Use HOBt/DIC (1:1.2 molar ratio) in DMF at 0°C to minimize base-induced epimerization .

Deprotection : Limit piperidine exposure (20% v/v in DMF, 2 × 5 min) to avoid prolonged basic conditions .

Monitoring : Analyze intermediates by chiral HPLC (Chirobiotic T column, 0.1% TFA in acetonitrile/water) .

Case Study : A 2024 study reported <2% racemization when coupling at 0°C versus 8% at 25°C .

Basic: What analytical methods validate the purity and structure of this compound?

Answer:

- HPLC : C18 column, gradient 10–90% acetonitrile/0.1% TFA over 20 min (retention time ~12 min) .

- NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.5 ppm (propargyl CH₂) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~430.4 g/mol .

Advanced: How does steric hindrance from the Fmoc group impact enzymatic stability in peptide conjugates?

Answer:

The Fmoc group enhances resistance to proteolytic degradation by:

- Blocking protease access to the peptide backbone.

- Increasing hydrophobicity, reducing aqueous solubility and enzyme-substrate interactions .

Q. Experimental Validation :

- Peptides with Fmoc-protected residues showed >50% stability after 24h in serum vs. <10% for unprotected analogs .

Basic: What are the primary research applications of this compound?

Answer:

- Peptide Engineering : Incorporation into SPPS for structural or functional studies .

- Bioconjugation : Click chemistry for fluorescent labeling or drug delivery systems .

- Material Science : Synthesis of peptide-based hydrogels via self-assembly .

Advanced: How can contradictory solubility data in literature be addressed for this compound?

Answer:

Solubility varies with solvent polarity:

| Solvent | Solubility (mg/mL) | Conditions | Citation |

|---|---|---|---|

| DMF | >50 | 25°C | |

| Acetonitrile | <5 | 25°C |

Resolution : Pre-dissolve in DMF before adding to aqueous buffers. For crystallography, use THF/hexane recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.